![molecular formula C14H10F2N2 B15330420 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)
2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: This involves the condensation of 2,4-difluorophenyl with appropriate reagents under controlled conditions to form the imidazo[1,2-a]pyridine core.
Cyclization Reaction: Cyclization reactions are employed to form the imidazo[1,2-a]pyridine ring system, often using catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce various functional groups onto the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced derivatives, such as alcohols and amines.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and as a component in organic light-emitting diodes (OLEDs).
作用機序
The mechanism by which 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(2,4-Difluorophenyl)pyridine: A related compound with a similar structure but lacking the imidazo[1,2-a]pyridine core.
2-(2,4-Difluorophenyl)-5-fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
2-(2,4-Difluorophenyl)-5-methylpyridine: A methylated derivative of the fluorinated pyridine.
Uniqueness: 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine stands out due to its unique imidazo[1,2-a]pyridine core and the presence of both fluorine and methyl groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C14H10F2N2 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2/c1-9-2-5-14-17-13(8-18(14)7-9)11-4-3-10(15)6-12(11)16/h2-8H,1H3 |
InChIキー |
JLPTTYXEXXDPHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=C(N=C2C=C1)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


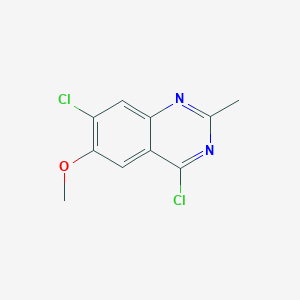
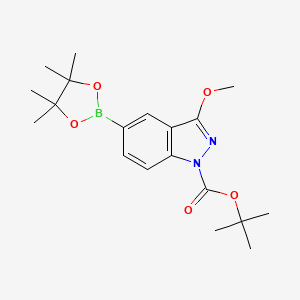
![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
![4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15330366.png)
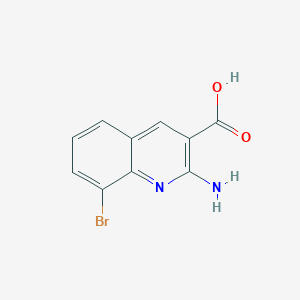
![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)

![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
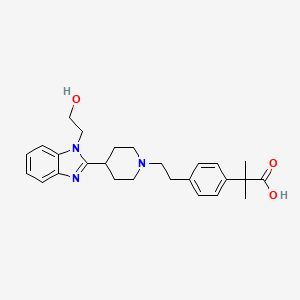
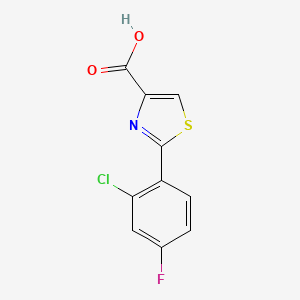
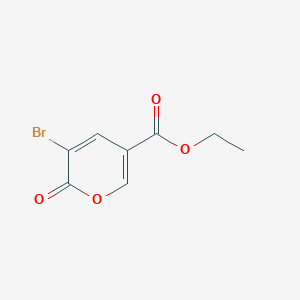
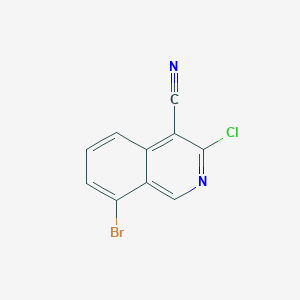
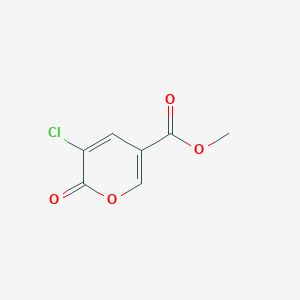
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)
